1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
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Overview
Description
- The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides.
- Common reagents: Sulfonyl chlorides (e.g., 2,5-difluorobenzylsulfonyl chloride, furan-2-ylmethylsulfonyl chloride), bases (e.g., triethylamine), and solvents (e.g., dichloromethane).
Industrial Production Methods:
- Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness.
- Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
- Common reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction:
- Reduction reactions can target the sulfonyl groups, converting them to sulfides.
- Common reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation products: Furan-2,3-dione derivatives.
- Reduction products: Sulfides.
- Substitution products: Benzyl-substituted derivatives.
Chemistry:
- Used as a building block in organic synthesis for the construction of more complex molecules.
- Serves as a precursor for the synthesis of heterocyclic compounds.
Biology and Medicine:
- Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
- May act as a ligand in the development of enzyme inhibitors.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of specialty chemicals and intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.
- Common reagents: Sodium hydride (NaH), tetrahydrofuran (THF), and azetidine derivatives.
Mechanism of Action
The mechanism of action of 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine depends on its specific application:
Pharmacological Activity:
Comparison with Similar Compounds
- 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)piperidine
Uniqueness:
- The presence of both azetidine and sulfonyl groups in 1-((2,5-Difluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine imparts unique chemical properties, such as increased reactivity and potential biological activity.
- Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO5S2/c16-12-3-4-15(17)11(6-12)9-25(21,22)18-7-14(8-18)24(19,20)10-13-2-1-5-23-13/h1-6,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPFQEMUVABCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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